N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
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Description
N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.432. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with structural features similar to N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide have been investigated for their antimicrobial properties. For instance, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) demonstrated selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells, suggesting a potential application in addressing antibiotic resistance (Jun-Seob Kim et al., 2011).
Analgesic and Anti-inflammatory Properties
The synthesis and evaluation of novel benzodifuranyl derivatives, including structures with carboxamide groups, highlighted their potential as analgesic and anti-inflammatory agents. These compounds showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, indicating their usefulness in developing new therapeutic agents for pain and inflammation management (A. Abu‐Hashem et al., 2020).
Drug Discovery and Development
In the realm of drug discovery, structurally related compounds have been explored for various pharmacological targets. For example, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide was studied as a PET radiotracer for examining CB1 cannabinoid receptors, illustrating the role of such compounds in developing diagnostic tools and therapeutic agents (†. R. Katoch-Rouse & A. Horti, 2003).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-23-16-5-3-4-14(12-16)19-18(22)20-9-6-15(7-10-20)21-11-8-17(13-21)24-2/h3-5,12,15,17H,6-11,13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPGKVQVGDHFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.